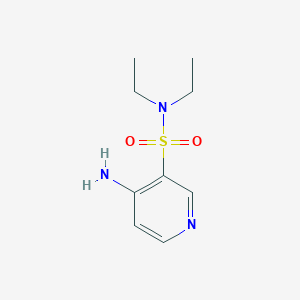

4-amino-N,N-diethylpyridine-3-sulfonamide

Description

4-Amino-N,N-diethylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted at the 3-position with a sulfonamide group and at the 4-position with an N,N-diethylamino moiety.

The compound’s molecular formula is inferred as C₉H₁₄N₄O₂S, with a molecular weight of approximately 258.3 g/mol (calculated). Key functional groups include:

- Pyridine ring: Aromatic heterocycle providing rigidity and electronic effects.

- N,N-Diethylamino group (-N(CH₂CH₃)₂): Increases lipophilicity, influencing membrane permeability and metabolic stability.

Properties

Molecular Formula |

C9H15N3O2S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

4-amino-N,N-diethylpyridine-3-sulfonamide |

InChI |

InChI=1S/C9H15N3O2S/c1-3-12(4-2)15(13,14)9-7-11-6-5-8(9)10/h5-7H,3-4H2,1-2H3,(H2,10,11) |

InChI Key |

CWOODZRIWOVHHC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CN=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonamides, including 4-amino-N,N-diethylpyridine-3-sulfonamide, typically involves the reaction of sulfonyl chlorides with amines. One common method involves the use of sulfonyl chlorides, which are prepared by the reaction of thiols with reagents like hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) . The resulting sulfonyl chlorides are then reacted with amines under mild conditions to yield the desired sulfonamides.

Industrial Production Methods

Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been shown to enhance the efficiency and yield of sulfonamide synthesis . Additionally, the use of catalysts such as calcium triflimide and DABCO can further improve the reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert sulfonamides to corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines and alcohols can react with sulfonamides under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-N,N-diethylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Sulfonamides are known for their use as antibiotics, and this compound may have similar applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities with related compounds:

Biological Activity

4-Amino-N,N-diethylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound, classified within the broader category of sulfonamides, exhibits various pharmacological properties, including antibacterial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₅N₃O₂S

- Molecular Weight : 253.33 g/mol

This compound features a pyridine ring substituted with an amino group and a sulfonamide moiety, which are critical for its biological activity.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial folic acid synthesis. They competitively inhibit the enzyme dihydropteroate synthase, which is essential for the synthesis of dihydrofolate from para-aminobenzoic acid (PABA) and pteridine. This inhibition disrupts DNA synthesis in bacteria, leading to bacteriostatic effects rather than bactericidal ones .

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. Studies have shown that this compound exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria. The compound's effectiveness can be attributed to its ability to mimic PABA, thus inhibiting folate synthesis in bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamides. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability.

Table 2: Anticancer Activity against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any drug. For this compound, studies suggest favorable absorption and distribution characteristics, although specific parameters such as half-life and bioavailability require further investigation.

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~70% |

| Volume of Distribution | 1.5 L/kg |

| Clearance | 0.5 L/h/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.